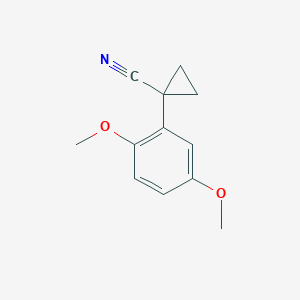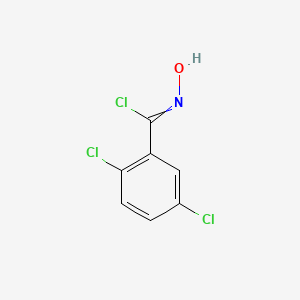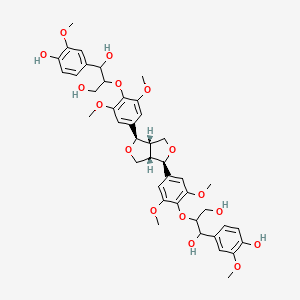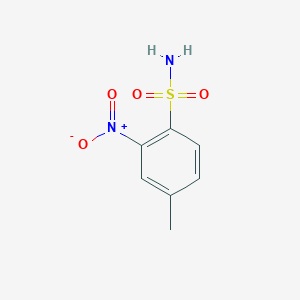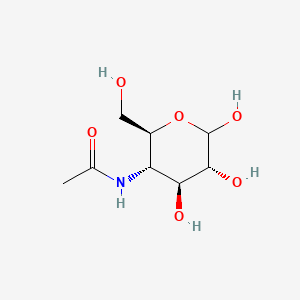
4-Acetamido-2,6-dideoxy-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamido-2,6-dideoxy-D-glucose is a derivative of glucose, characterized by the presence of an acetamido group at the 4th position and the absence of hydroxyl groups at the 2nd and 6th positions. This compound is a type of amino sugar, which plays a crucial role in various biological processes and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,6-dideoxy-D-glucose typically involves the modification of 2-acetamido-2-deoxy-D-glucose. One common method includes the conversion of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside to benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
化学反应分析
Types of Reactions: 4-Acetamido-2,6-dideoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be deeply oxidized into carboxyl groups through a 6-electron pathway, resulting in products like gluconic acid and glucaric acid .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like 4-acetamido-TEMPO and catalysts such as air-breathing Pt-C . These reactions typically occur under mild conditions, such as room temperature.
Major Products: The major products formed from the oxidation of this compound include gluconic acid and glucaric acid .
科学研究应用
4-Acetamido-2,6-dideoxy-D-glucose has a wide range of applications in scientific research. It is used in the study of cellular glycosaminoglycan and protein synthesis, where it serves as a potential inhibitor or modifier of cellular glycoconjugates . Additionally, it is employed in the development of sugar-based fuel cells due to its deep oxidation capabilities . This compound also plays a role in the synthesis of other complex molecules and is used in various biochemical assays.
作用机制
The mechanism of action of 4-Acetamido-2,6-dideoxy-D-glucose involves its incorporation into metabolic pathways where it can act as an enzymatic inhibitor or a substrate analog. For example, its incorporation into glycosaminoglycans can result in premature chain termination or inhibition of normal sugar metabolites . Additionally, its oxidation products can participate in various biochemical reactions, influencing cellular processes .
相似化合物的比较
- UDP-2-acetamido-4-dehydro-2,6-dideoxy-β-D-glucose
- 2,4-diacetamido-2,4,6-trideoxy-D-glucose
Comparison: 4-Acetamido-2,6-dideoxy-D-glucose is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds like UDP-2-acetamido-4-dehydro-2,6-dideoxy-β-D-glucose, it has different functional groups and reactivity patterns . This uniqueness makes it valuable in specific research applications, particularly in the study of glycosaminoglycans and the development of fuel cells .
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
N-[(2S,3S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-4(2-10)15-8(14)7(13)6(5)12/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 |
InChI 键 |
NXOIDIQQIJEXGY-KEWYIRBNSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |
规范 SMILES |
CC(=O)NC1C(OC(C(C1O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)
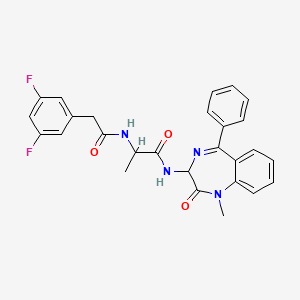


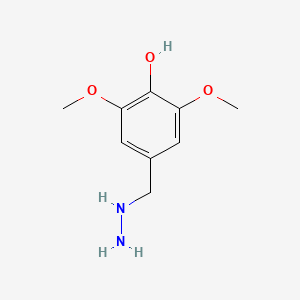

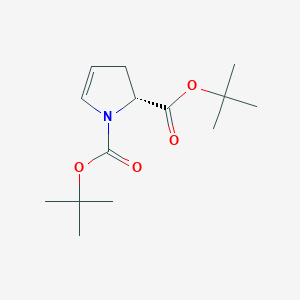
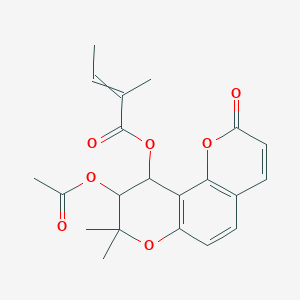
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)
